molecular formula C16H12F2N2 B3019155 N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine CAS No. 1459756-29-6

N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine

Cat. No.: B3019155
CAS No.: 1459756-29-6
M. Wt: 270.283
InChI Key: XWVOSLJZRZEIDJ-UHFFFAOYSA-N
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Description

N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine is a chemical compound characterized by the presence of a quinoline ring substituted with a 2,4-difluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine typically involves the reaction of 2,4-difluorobenzylamine with quinoline-2-carbaldehyde under specific conditions. One common method is the use of a condensation reaction, where the amine and aldehyde react in the presence of a catalyst, such as an acid or base, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-2-carboxylic acid derivatives, while reduction can produce various quinoline-2-amine derivatives .

Scientific Research Applications

N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-Difluorophenyl)methyl]quinolin-2-amine is unique due to the presence of both the quinoline ring and the 2,4-difluorophenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2/c17-13-7-5-12(14(18)9-13)10-19-16-8-6-11-3-1-2-4-15(11)20-16/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVOSLJZRZEIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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